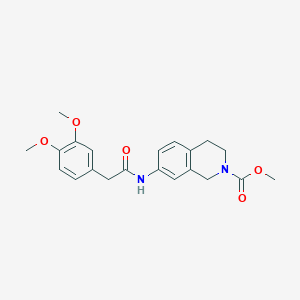
methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a 3,4-dimethoxyphenyl group, an acetamido group, and a dihydroisoquinoline group . These groups are common in many organic compounds and have various applications in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetone have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group and the acetamido group are common in many organic compounds and contribute to the overall structure .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Facile Synthesis Approaches : Research has demonstrated methods for synthesizing complex isoquinoline derivatives, highlighting the importance of these compounds in synthetic chemistry. For example, one study presents a three-step synthesis of (±)-crispine A, demonstrating high yielding cyclisation processes that are crucial for developing pharmaceuticals and research chemicals (King, 2007).
- Novel Derivative Synthesis : Another study focuses on the synthesis of novel isoquinoline derivatives, indicating the breadth of chemical diversity achievable through synthetic modifications. These modifications are essential for discovering new compounds with potential biological applications (Aghekyan et al., 2009).
Biological and Therapeutic Potential
- Antidepressant Activity : A particular study synthesized a new compound as a rigid analogue of the atypical antidepressant mianserin, showcasing the therapeutic potential of isoquinoline derivatives in treating depression. This research demonstrates the role of chemical synthesis in drug discovery and the development of new treatments for mental health conditions (Griffith et al., 1984).
- Antiviral Properties : Research on anilidoquinoline derivatives has shown significant antiviral and antiapoptotic effects in vitro, emphasizing the potential of isoquinoline compounds in developing treatments for viral infections, such as Japanese encephalitis (Ghosh et al., 2008).
Material Science and Chemical Properties
- Structural and Property Investigation : Studies on the structural aspects of isoquinoline derivatives have led to insights into their properties, such as fluorescence, which could have applications in material science and as markers in biomedical research (Karmakar et al., 2007).
Propiedades
IUPAC Name |
methyl 7-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-7-4-14(10-19(18)27-2)11-20(24)22-17-6-5-15-8-9-23(21(25)28-3)13-16(15)12-17/h4-7,10,12H,8-9,11,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRBMKVVIUBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2687441.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2687442.png)
![5-(CYCLOPROPYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2687445.png)
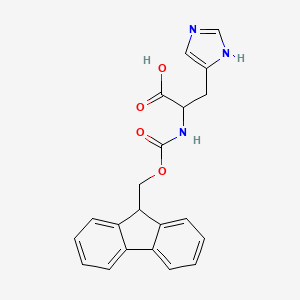
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)
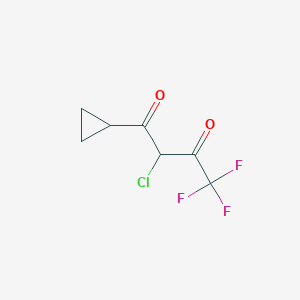
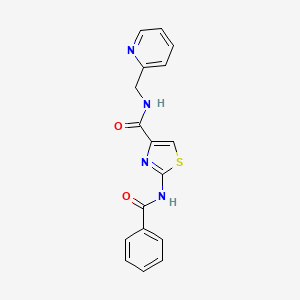
![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2687455.png)
![3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea](/img/structure/B2687457.png)
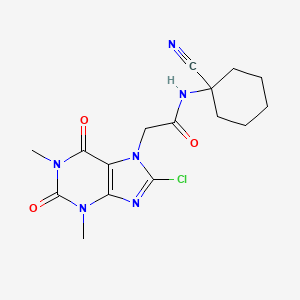
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)
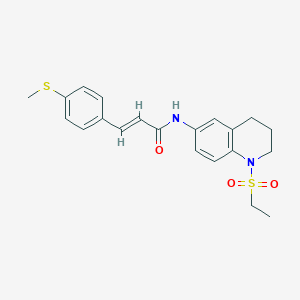
![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)
